molecular formula C15H15ClN2O3S2 B2987020 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide CAS No. 1251686-88-0

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide

Cat. No.: B2987020
CAS No.: 1251686-88-0
M. Wt: 370.87
InChI Key: AWKIMFMTDXXFSQ-UHFFFAOYSA-N
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Description

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a cyclopropyl group, and a sulfonamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloroaniline with a suitable acylating agent, followed by cyclization and sulfonamide formation. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit certain enzymes, while the thiophene ring may interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclopropylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c1-18(12-6-2-10(16)3-7-12)23(20,21)13-8-9-22-14(13)15(19)17-11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKIMFMTDXXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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